molecular formula C15H13BrO3 B2960006 Methyl 4-[(4-bromophenoxy)methyl]benzoate CAS No. 406470-62-0

Methyl 4-[(4-bromophenoxy)methyl]benzoate

Cat. No.: B2960006
CAS No.: 406470-62-0
M. Wt: 321.17
InChI Key: NBAKTODZCDMEAV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenoxy)methyl]benzoate is an aromatic ester featuring a brominated phenoxymethyl substituent at the para position of the benzoate ring. The compound combines a methyl ester group with a bromophenoxy moiety, which confers unique electronic and steric properties. Its structure is characterized by a flexible methylene bridge (-CH$_2$-) linking the bromophenoxy group to the benzoate core, distinguishing it from simpler para-substituted derivatives.

Properties

IUPAC Name

methyl 4-[(4-bromophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKTODZCDMEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-bromophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with methyl 4-formylbenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then esterified to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran.

Major Products Formed

    Substitution: Products include substituted phenoxybenzoates.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 4-[(4-bromophenoxy)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The bromophenoxy group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between Methyl 4-[(4-bromophenoxy)methyl]benzoate and analogous compounds:

Compound Name Structural Features Key Functional Groups Applications/Properties
This compound - Benzoate ester with (4-bromophenoxy)methyl substituent Ester, bromoaryl, ether Intermediate in drug synthesis
Methyl 4-(4-bromophenoxy)benzoate - Direct 4-bromophenoxy substitution (no methylene bridge) Ester, bromoaryl Less flexible; reduced conformational freedom
Methyl 4-((2-formylphenoxy)methyl)benzoate - Formyl group on phenoxy ring Ester, aldehyde, ether Reactive aldehyde for further derivatization
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate - Oxoethyl spacer between bromophenyl and benzoate Ester, ketone, bromoaryl Photo-removable protecting groups
Methyl 4-{[(4-bromophenyl)imino]methyl}-3-hydroxy-phenyl benzoate - Schiff base with imino and hexadecanoyloxy groups Schiff base, ester, bromoaryl Liquid crystalline properties
C2 (Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) - Quinoline-piperazine-benzoate hybrid with bromophenyl Amide, quinoline, bromoaryl Enzyme inhibition (e.g., HDAC)

Physicochemical Properties

  • Lipophilicity: The bromine atom in this compound increases hydrophobicity compared to chloro or fluoro analogs (e.g., C3 and C4 in ), enhancing membrane permeability.
  • Thermal Stability : Unlike Schiff base esters (e.g., ), the target compound lacks extended conjugated systems, resulting in lower mesomorphic transition temperatures.
  • Spectroscopic Signatures : The methylene bridge in the target compound splits $^1$H NMR signals (e.g., -CH$_2$-O- at δ 4.5–5.0 ppm), distinct from direct ether-linked analogs .

Stability and Reactivity

  • The ester group in this compound confers hydrolytic stability under neutral conditions, unlike aldehyde-containing analogs (e.g., ), which are prone to oxidation.
  • Bromine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, enabling further functionalization .

Biological Activity

Methyl 4-[(4-bromophenoxy)methyl]benzoate, with the molecular formula C₁₄H₁₁BrO₃ and a molecular weight of approximately 307.14 g/mol, is an organic compound that has garnered interest due to its potential biological activities. Despite limited research specifically on this compound, studies on similar derivatives suggest a range of biological interactions and applications.

Chemical Structure and Properties

The compound features a bromophenoxy group attached to a benzoate moiety , contributing to its unique chemical properties. The presence of the bromine atom may enhance its reactivity towards biological targets, making it a candidate for further exploration in medicinal chemistry. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₁BrO₃
Molecular Weight307.14 g/mol
CAS Number21120-75-2
LogP4.028

Biological Activity Overview

Current literature indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that related compounds can inhibit tumor cell proliferation, suggesting potential anticancer properties. For instance, compounds with similar structures have been evaluated for their effects on specific cancer cell lines, demonstrating significant inhibitory effects on cell viability .
  • Enzyme Inhibition : Research into structurally related benzoates has highlighted their potential as inhibitors of key enzymes involved in cancer metabolism, such as carbonic anhydrase IX (CAIX). These compounds exhibited high binding affinities, indicating their potential as therapeutic agents .
  • Reactivity with Biological Molecules : The bromine atom in the structure may facilitate interactions with proteins or nucleic acids, which could be explored in future studies to understand the compound's role in biological systems.

Case Studies and Research Findings

  • Antitumor Evaluation : A study focused on the design and synthesis of N-substituted compounds showed that certain derivatives exhibited potent inhibitory activity against tumor cell lines. For example, compounds designed with specific substitutions on the phenyl ring demonstrated enhanced antitumor efficacy compared to their predecessors .
  • Enzyme Binding Studies : Investigations into enzyme interactions revealed that certain methyl halo-substituted benzoates displayed selective inhibition against CAIX, with binding affinities significantly lower than those observed for other isoforms. This selectivity suggests that modifications in the compound's structure can lead to enhanced biological activity .
  • Synthesis and Reactivity : The synthesis pathways for this compound highlight its potential as a building block for more complex molecules. The compound can be synthesized through various methods that involve nucleophilic substitution reactions, which are crucial for developing new therapeutic agents .

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